Spiromastol J
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Overview
Description
Spiromastol J is a polyphenolic compound isolated from the fermentation broth of a deep sea-derived fungus, Spiromastix sp. MCCC 3A00308 . It has a molecular formula of C20H22O7 and is classified as a diphenyl ether derivative . This compound, along with other spiromastols, exhibits significant antibacterial activities against various bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiromastol J is typically isolated from the fermentation broth of the deep sea-derived fungus Spiromastix sp. MCCC 3A00308 . The isolation process involves extensive Nuclear Magnetic Resonance (NMR) data and mass spectroscopic analysis in association with chemical conversion
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation of the Spiromastix sp. fungus under controlled conditions to optimize the yield of the compound. This would be followed by extraction and purification processes to isolate this compound from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
Spiromastol J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its structure-activity relationships .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of more oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Spiromastol J has several scientific research applications due to its unique structure and biological activities . Some of the key applications include:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
These compounds share similar structures but differ in their specific functional groups and biological activities .
Uniqueness
What sets Spiromastol J apart from other similar compounds is its unique combination of two aromatic rings, two n-propyl groups, and two carboxylic carbons . This unique structure contributes to its potent antibacterial activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H22O7 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoic acid |
InChI |
InChI=1S/C20H22O7/c1-3-5-11-7-13(21)9-15(22)18(11)20(26)27-14-8-12(6-4-2)17(19(24)25)16(23)10-14/h7-10,21-23H,3-6H2,1-2H3,(H,24,25) |
InChI Key |
KDWGMSJHASISHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
Origin of Product |
United States |
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